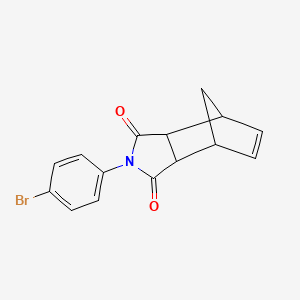![molecular formula C16H20F2N2O B2465077 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2189497-93-4](/img/structure/B2465077.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone, also known as DPA-714, is a novel ligand that is used for imaging of translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in various cells and tissues, including the brain, and is involved in the regulation of various cellular processes. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders.
Mechanism of Action
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone binds to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the regulation of various cellular processes, including mitochondrial function, apoptosis, and steroidogenesis. Binding of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone to TSPO can provide valuable information about the extent of neuroinflammation in various neurological disorders.
Biochemical and Physiological Effects:
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone has been shown to have minimal toxicity and is well-tolerated in animal studies. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone has been shown to have high affinity and selectivity for TSPO, which makes it an ideal radioligand for imaging of TSPO in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is its high affinity and selectivity for TSPO, which makes it an ideal radioligand for imaging of TSPO in the brain. However, one of the limitations of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is its short half-life, which can limit its use in longitudinal studies.
Future Directions
There are several future directions for research on (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone. One potential direction is to develop more stable analogs of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone that can be used for longitudinal studies. Another potential direction is to investigate the potential therapeutic applications of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone in various neurological disorders. Additionally, further studies are needed to investigate the potential applications of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone in other tissues and organs beyond the brain.
Synthesis Methods
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone can be synthesized using a two-step procedure. The first step involves the reaction of 1,1-difluoro-2,2-dimethyl-1,3-cyclopropanedione with 6-aminopenicillanic acid to form a spirocyclic intermediate. The second step involves the reaction of the spirocyclic intermediate with 3-(dimethylamino)benzaldehyde to form (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone.
Scientific Research Applications
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone can be used as a radioligand for imaging of TSPO in the brain, which can provide valuable information about the extent of neuroinflammation in various neurological disorders.
properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O/c1-19(2)13-5-3-4-12(10-13)14(21)20-8-6-15(7-9-20)11-16(15,17)18/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKXCRGGADLQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)


![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465010.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide](/img/structure/B2465015.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2465017.png)